molecular formula C12H14N2O4S2 B2803642 (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine CAS No. 1396999-66-8

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine

Cat. No.: B2803642
CAS No.: 1396999-66-8
M. Wt: 314.37
InChI Key: AERAMFZBFSAFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine is a complex organic compound characterized by the presence of a benzothiazole ring system with a dioxo group and an amino group, along with a butanoic acid chain that includes a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Dioxo Group: The dioxo group is introduced by oxidizing the benzothiazole ring using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Formation of the Butanoic Acid Chain: The butanoic acid chain with a methylsulfanyl group is synthesized separately and then attached to the benzothiazole ring through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, ammonia, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid
  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(ethylsulfanyl)butanoic acid

Uniqueness

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-19-7-6-9(12(15)16)13-11-8-4-2-3-5-10(8)20(17,18)14-11/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERAMFZBFSAFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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